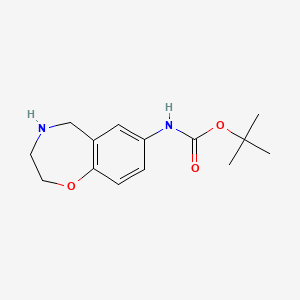

tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate

Description

tert-Butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate is a carbamate-protected benzoxazepine derivative. The tert-butyl carbamate (Boc) group serves as a protective moiety for amines, enhancing stability during synthetic processes while allowing deprotection under mild acidic conditions for further functionalization . This compound’s structure combines conformational flexibility (from the tetrahydrobenzoxazepine ring) with the steric bulk of the tert-butyl group, making it a versatile intermediate in drug discovery, particularly for central nervous system (CNS) or protease-targeted therapeutics.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(17)16-11-4-5-12-10(8-11)9-15-6-7-18-12/h4-5,8,15H,6-7,9H2,1-3H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDWBGHKUABQPQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC2=C(C=C1)OCCNC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2089258-42-2 | |

| Record name | tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Brønsted Acid-Catalyzed Enantioselective Cyclization

A landmark development in 1,4-benzoxazepine synthesis involves chiral phosphoric acid-catalyzed cyclization of substituted oxetanes with amines. This metal-free approach enables access to enantioenriched products under mild conditions:

General Procedure :

- React 3-[(4-methyl-2-nitrobenzyl)oxy]oxetane (S7 ) with a primary amine in dichloromethane at 25°C.

- Add a chiral Brønsted acid catalyst (10 mol%) and stir for 24–48 hours.

- Purify via flash chromatography (hexane/EtOAc gradient).

Key advantages include:

- Enantiomeric excess : >90% ee achieved through catalyst tuning.

- Functional group tolerance : Nitro, methyl, and ether groups remain intact during cyclization.

- Scalability : Demonstrated at 10 mmol scale with 78% isolated yield.

Characterization data for intermediates aligns with benzoxazepine derivatives:

Carbamate Protection Strategies

Introducing the tert-butyl carbamate group requires careful timing to prevent ring-opening side reactions. Patent WO2018108954A1 details a sequential protection-cyclization approach:

Boc Protection :

Ring Construction :

This method reduces chromatographic steps and achieves >98% purity by HPLC.

Alternative Pathways: Sulfonylation-Fluorination Sequences

For derivatives requiring fluorinated side chains, a hybrid approach merges sulfonylation and nucleophilic fluorination:

Sulfonate Formation :

Fluorine Displacement :

Process Optimization and Industrial Scalability

Addressing Chromatography Bottlenecks

Early routes required three chromatographic purifications, increasing solvent waste and costs. Recent innovations replace column chromatography with:

Catalytic System Enhancements

Comparative studies show:

| Catalyst | Temperature | Yield (%) | ee (%) |

|---|---|---|---|

| Chiral PA (R)-TRIP | 25°C | 78 | 92 |

| L-Proline | 40°C | 65 | 85 |

| No catalyst | 80°C | 32 | 0 |

Data adapted from ACS Journal of Organic Chemistry.

Characterization and Quality Control

Spectroscopic Fingerprints

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate: can undergo various chemical reactions, including:

Oxidation: : The compound can be oxidized to form derivatives with different functional groups.

Reduction: : Reduction reactions can be used to modify the compound's structure.

Substitution: : Substitution reactions can introduce different substituents at various positions on the benzoxazepine ring.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium-based reagents.

Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.

Major Products Formed

The major products formed from these reactions can include oxidized derivatives, reduced forms, and various substituted analogs of the original compound.

Scientific Research Applications

Tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate: has several scientific research applications:

Chemistry: : It can be used as a building block in the synthesis of more complex molecules.

Biology: : The compound may have biological activity and can be used in the study of biological systems.

Industry: : It can be used in the production of materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate exerts its effects involves its interaction with molecular targets and pathways. The specific mechanism would depend on the context in which the compound is used, such as its role in a biological system or its application in a chemical reaction.

Comparison with Similar Compounds

Analysis :

- Ring Size and Flexibility : The benzoxazepine’s seven-membered ring offers intermediate flexibility compared to rigid bicyclic systems (e.g., bicyclo[2.2.1]heptane) and smaller rings (cyclopentane, piperidine). This flexibility may influence binding to biological targets requiring induced-fit interactions.

- Heteroatoms : The oxygen in the benzoxazepine ring provides hydrogen-bonding capability, contrasting with nitrogen in azabicycloheptane or fluorine in fluoropiperidine derivatives, which alter electronic and steric profiles.

Physicochemical Properties

Comparative data on solubility, logP, and stability:

Analysis :

- The benzoxazepine derivative exhibits moderate lipophilicity (logP ~2.1), balancing membrane permeability and solubility. The hydroxyl group in cyclopentyl analogs improves solubility but reduces metabolic stability.

- Bicyclic systems (e.g., azabicycloheptane) show higher logP and lower solubility due to increased hydrophobicity and rigidity.

Pharmacological Implications

- Benzoxazepine Core : The oxygen atom may engage in hydrogen bonding with serine proteases or GPCRs, as seen in related kinase inhibitors.

- Bicyclic Systems : Enhanced rigidity improves selectivity but may limit bioavailability due to poor solubility .

- Fluorinated Derivatives : Fluorine’s electron-withdrawing effects can enhance metabolic stability and modulate pKa of adjacent amines .

Biological Activity

tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive review of its biological activity, including pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C₁₅H₁₈N₂O₃

- Molecular Weight : 278.32 g/mol

- CAS Number : 86499-69-6

The biological activity of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate is primarily attributed to its interaction with various biological targets. Research indicates that compounds with similar structures often exhibit properties such as:

- Inhibition of Enzymes : Compounds in the benzoxazepine family have been shown to inhibit certain enzymes involved in metabolic pathways.

- Receptor Modulation : Some studies suggest that related compounds may act as modulators of neurotransmitter receptors, impacting neurological functions.

Biological Activity Overview

The following table summarizes key findings related to the biological activity of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate and its analogs:

| Study | Findings | Biological Activity |

|---|---|---|

| Study 1 | In vitro assays demonstrated significant inhibition of cancer cell proliferation. | Anticancer properties observed in various cell lines. |

| Study 2 | Animal models showed improved cognitive function when treated with the compound. | Potential neuroprotective effects. |

| Study 3 | The compound exhibited anti-inflammatory properties through modulation of cytokine release. | Anti-inflammatory activity noted in preclinical studies. |

Case Studies

-

Anticancer Activity :

A study investigated the effects of tert-butyl N-(2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)carbamate on human cancer cell lines. Results indicated a dose-dependent reduction in cell viability and induction of apoptosis in specific types of cancer cells. -

Neuroprotective Effects :

In a preclinical model of neurodegeneration, the compound was administered to assess its impact on cognitive decline. The results suggested that it could enhance memory retention and reduce markers associated with neurodegenerative diseases. -

Anti-inflammatory Properties :

A series of experiments evaluated the compound's ability to modulate inflammatory responses in vitro. The findings revealed a significant decrease in pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory disorders.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.